
2-Tert-butoxybenzaldehyde
Overview
Description
2-Tert-butoxybenzaldehyde is an organic compound with the molecular formula C11H14O2. It is a colorless to pale yellow liquid that is used as an intermediate in the synthesis of various specialty chemicals. The compound is characterized by the presence of a tert-butoxy group attached to the benzene ring, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Tert-butoxybenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-hydroxybenzaldehyde with isobutene in the presence of an acid catalyst such as boron trifluoride. This method, however, often results in low yields due to the use of boron trifluoride .
Another method involves the use of a Grignard reagent. For example, the reaction of a Grignard reagent derived from bromotoluene with orthogiacetic acid ester, followed by hydrolysis, can yield this compound . This method is more efficient and can be scaled up for industrial production.
Industrial Production Methods
Industrial production of this compound typically involves the oxidation of 2-tert-butoxytoluene. This process can be catalyzed by bromide ions in combination with cobalt(II) acetate or cerium(III) acetate in the presence of hydrogen peroxide and glacial acetic acid . This method is preferred for its higher yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Tert-butoxybenzoic acid.
Reduction: 2-Tert-butoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the substituent introduced.
Scientific Research Applications
2-Tert-butoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and specialty chemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-tert-butoxybenzaldehyde involves its reactivity as an aldehyde. The aldehyde group is highly reactive and can undergo nucleophilic addition reactions. The tert-butoxy group can influence the reactivity of the benzene ring, making it more susceptible to electrophilic substitution reactions. These properties make this compound a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
4-Tert-butylbenzaldehyde: Similar structure but with a tert-butyl group instead of a tert-butoxy group.
4-Tert-butoxybenzaldehyde: Similar structure but with the tert-butoxy group in the para position.
Uniqueness
2-Tert-butoxybenzaldehyde is unique due to the position of the tert-butoxy group, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of various specialty chemicals and pharmaceuticals.
Biological Activity
2-Tert-butoxybenzaldehyde (CAS Number: 35129-22-7) is an aromatic aldehyde characterized by the presence of a tert-butoxy group attached to the benzene ring. This unique structure influences its chemical behavior and biological activity, making it a compound of interest in various fields, including medicinal chemistry and polymer research.
- Molecular Formula : C₁₁H₁₄O₂
- Molecular Weight : 178.23 g/mol
- Appearance : Colorless to light yellow liquid with an aromatic odor.
Antioxidant Properties
Recent studies have highlighted the antioxidative properties of this compound, particularly through its application in synthesizing a heterogeneous antioxidant known as PS-2,6-DTBP. This compound has demonstrated significant scavenging activity against reactive oxygen species (ROS), including superoxide and DPPH radicals, indicating its potential in preventing oxidative stress-related damage in biological systems.
Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on various enzymes. For instance, it has shown competitive inhibition of mushroom tyrosinase, an enzyme involved in melanin production. This property suggests potential applications in cosmetic formulations aimed at skin whitening or pigmentation control, as it may effectively reduce melanin synthesis .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be better understood through its structure-activity relationships (SAR). The bulky tert-butyl group significantly affects the compound's reactivity and interaction with biological targets. Comparative studies with structurally similar compounds reveal that variations in substituents can lead to different biological outcomes:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
4-Tert-butoxybenzaldehyde | C₁₁H₁₄O₂ | Positioned para to the tert-butyl group; different steric effects. |
2-Butoxybenzaldehyde | C₉H₁₂O | Lacks the bulky tert-butyl group; more reactive due to less steric hindrance. |
p-Methoxybenzaldehyde | C₉H₁₀O₂ | Contains a methoxy group instead of tert-butyl; different electronic properties. |
Case Studies and Research Findings
- Antioxidative Activity : A study evaluating PS-2,6-DTBP synthesized from this compound demonstrated a significant reduction in lipid peroxidation levels in cellular models, suggesting its protective role against oxidative stress.
- Enzyme Inhibition Studies : Research indicated that this compound inhibited mushroom tyrosinase with a kinetic constant reflecting its competitive inhibition mechanism. The inhibition was quantified using Michaelis-Menten kinetics, providing insights into its potential use in therapeutic applications targeting hyperpigmentation disorders .
- Predictive Toxicology : In silico studies employing quantitative structure-activity relationship (QSAR) models have been developed to predict the toxicological profiles of similar benzaldehyde derivatives, including this compound. These models aid in understanding the compound's potential hazards and biological interactions .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-Tert-butoxybenzaldehyde, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer :
- Route 1 : Friedel-Crafts alkylation of benzaldehyde derivatives using tert-butyl halides in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate eluent) .
- Route 2 : Protection of phenolic hydroxyl groups (if present) with tert-butoxycarbonyl (Boc) groups, followed by oxidation of substituted benzyl alcohols to aldehydes using mild oxidizing agents like PCC (pyridinium chlorochromate) .
- Optimization : Adjust stoichiometry of tert-butylating agents, control temperature (typically 0–25°C), and use inert atmospheres to minimize side reactions. Purify via column chromatography or recrystallization (e.g., ethanol/water mixtures) .
Q. How can researchers characterize the physicochemical properties of this compound?
- Methodological Answer :
- Spectral Analysis :
- NMR : Use -NMR to confirm aldehyde proton (δ 9.8–10.2 ppm) and tert-butyl group protons (δ 1.2–1.4 ppm). -NMR identifies carbonyl (δ ~190 ppm) and aromatic carbons .
- IR : Detect aldehyde C=O stretch (~1700 cm⁻¹) and tert-butyl C-O stretches (~1100 cm⁻¹) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity. Compare retention times with standards .
- Thermal Properties : DSC (Differential Scanning Calorimetry) to determine melting points and thermal stability .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of vapors .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
- First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .
Advanced Research Questions
Q. How can computational chemistry be applied to predict the electronic and steric effects of the tert-butoxy group in this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model molecular orbitals and electrostatic potential surfaces. Analyze steric hindrance via Mulliken charges and van der Waals radii .
- Solvent Effects : Simulate solvation models (e.g., PCM) to predict solubility and reactivity in polar/nonpolar solvents .
- Validation : Compare computational results with experimental UV-Vis spectra or X-ray crystallography data (if available) .
Q. What strategies resolve contradictions in reported reaction outcomes involving this compound (e.g., unexpected byproducts or variable yields)?
- Methodological Answer :
- Root-Cause Analysis :
Replicate Conditions : Verify temperature, catalyst loading, and moisture levels.
Byproduct Identification : Use GC-MS or LC-MS to detect intermediates (e.g., over-oxidation products).
Cross-Reference Literature : Compare synthetic protocols from authoritative sources (e.g., NIST, PubChem) to identify deviations .
- Case Study : If tert-butyl group cleavage occurs, evaluate acid sensitivity and replace Lewis acids with milder alternatives (e.g., FeCl₃ instead of AlCl₃) .
Q. How does the tert-butoxy substituent influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer :
- Mechanistic Study :
- Electron Donor Effect : The tert-butoxy group is strongly electron-donating (+M effect), activating the aromatic ring toward electrophilic attack. Quantify via Hammett σ constants or kinetic studies .
- Steric Effects : Use molecular docking simulations to assess steric hindrance at ortho positions. Experimental validation via competitive reactions with bulkier electrophiles .
- Synthetic Applications : Design NAS reactions (e.g., nitration, sulfonation) under controlled conditions to exploit regioselectivity .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-11(2,3)13-10-7-5-4-6-9(10)8-12/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGSWLQWNWNACQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=CC=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40566039 | |
Record name | 2-tert-Butoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40566039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35129-22-7 | |
Record name | 2-tert-Butoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40566039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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